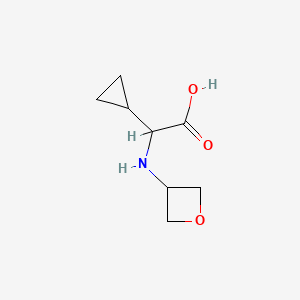

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is a synthetic organic compound characterized by the presence of a cyclopropyl group and an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the addition of the cyclopropyl group through a series of chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound’s unique structural features make it useful in materials science and polymer chemistry.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group may play roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid: This compound shares the oxetane ring but differs in the presence of a methoxycarbonylamino group instead of a cyclopropyl group.

2-(Oxetan-3-ylamino)acetic acid: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.

Uniqueness

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is unique due to the combination of the cyclopropyl group and oxetane ring, which imparts distinct chemical and physical properties.

Biologische Aktivität

2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropyl group and an oxetane ring. These structural components contribute to its potential biological activities, which are currently under investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C_7H_11N_O_2, with a molecular weight of approximately 157.17 g/mol. The presence of the oxetane ring—a four-membered cyclic ether—enhances its reactivity and potential interactions with biological targets.

Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. The compound's ability to modulate enzyme activity or receptor interactions positions it as a candidate for various therapeutic applications. Interaction studies have indicated its binding affinity to specific biological targets, which is crucial for understanding its mechanism of action.

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of this compound. In vitro assays have shown that compounds containing oxetane rings can inhibit the growth of various bacterial strains. For instance, studies have demonstrated significant inhibition against Gram-positive bacteria, suggesting a possible role in treating infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Preliminary findings indicate that it may reduce pro-inflammatory cytokines in cell cultures, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases.

Study on Enzyme Interaction

A study focused on the interaction between this compound and specific kinases revealed that the compound could act as an inhibitor. The binding affinity was assessed using molecular docking simulations, which indicated promising interactions with target enzymes involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azetidine-2-carboxylic acid | Four-membered ring similar to oxetane | Different reactivity; less strain compared to oxetane |

| 3-Amino-2-oxetanecarboxylic acid | Contains an oxetane ring but with a different amino position | Variation in functional group positioning |

| (R)-2-Amino-2-(oxetan-3-YL)acetic acid | Enantiomeric form with similar core structure | Distinct stereochemistry affecting biological activity |

This table illustrates how the specific arrangement of functional groups around the strained oxetane ring in this compound contributes to its distinct reactivity profile and potential biological activity.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps, including the use of oxidizing agents and nucleophiles under basic conditions. Recent advancements in synthetic methodologies, such as continuous flow synthesis, have improved yield and purity, making it more feasible for pharmaceutical applications .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will likely focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding specific pathways affected by the compound.

- Optimization : Modifying the chemical structure to enhance potency and selectivity against biological targets.

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

2-cyclopropyl-2-(oxetan-3-ylamino)acetic acid |

InChI |

InChI=1S/C8H13NO3/c10-8(11)7(5-1-2-5)9-6-3-12-4-6/h5-7,9H,1-4H2,(H,10,11) |

InChI-Schlüssel |

OSVCQIHILHCCJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(C(=O)O)NC2COC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.